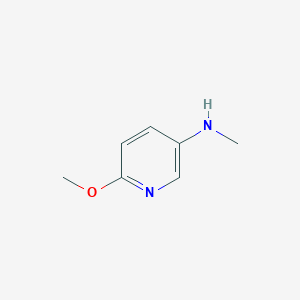

6-methoxy-N-methylpyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in the fields of medicinal chemistry, materials science, and agrochemicals. nih.govrsc.org Structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom, pyridine's unique electronic properties and reactivity make it a versatile component in the design of novel functional molecules. wikipedia.org

Pyridine derivatives are integral to a vast number of natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as various alkaloids. nih.gov Their presence is also prominent in a wide array of pharmaceuticals, underscoring their importance in drug discovery and development. dovepress.com The adaptability of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. researchgate.net

In chemical synthesis, pyridine and its derivatives serve as key intermediates, ligands for metal catalysts, and versatile reagents. nih.gov The nitrogen atom in the pyridine ring can be readily N-alkylated or N-acylated, and it can coordinate with metal ions, which is a crucial aspect of its role in catalysis. libretexts.org The pyridine framework's ability to participate in a variety of chemical transformations, including electrophilic and nucleophilic substitutions, makes it an invaluable tool for constructing complex molecular architectures. wikipedia.orgnih.gov

Contextualization of Substituted Pyridin-3-amines within Heterocyclic Chemistry

Within the broad class of pyridine derivatives, substituted pyridin-3-amines represent a significant and widely studied subgroup. The position of the amino group at the C-3 position of the pyridine ring has important implications for the molecule's reactivity. The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the ring nitrogen. libretexts.org When such substitutions do occur, they preferentially take place at the 3-position, which is the most electron-rich carbon atom in the ring. wikipedia.org

The synthesis of substituted pyridin-3-amines can be achieved through various methods. One common approach involves the Hofmann rearrangement of nicotinamide (B372718) using sodium hypobromite. wikipedia.org Other methods include the reduction of 3-nitropyridines. orgsyn.org The resulting substituted pyridin-3-amines can then serve as versatile precursors for the synthesis of a wide range of heterocyclic compounds with diverse applications. For instance, they can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. mdpi.com The amino group can also be diazotized and subsequently replaced with other functional groups, further expanding the synthetic utility of these compounds.

The specific compound, 6-methoxy-N-methylpyridin-3-amine , features a methoxy (B1213986) group at the 6-position and a methylamino group at the 3-position of the pyridine ring. Its chemical properties and reactivity are influenced by the electronic effects of these substituents.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-3-4-7(10-2)9-5-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPZLLAQQVNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454144 | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61771-67-3 | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methoxy N Methylpyridin 3 Amine and Its Analogs

Direct Synthesis Approaches to the Pyridine (B92270) Core

The construction of the pyridine ring can be achieved through several elegant strategies that assemble the core from acyclic precursors. These methods offer convergent and flexible routes to a wide array of substituted pyridines.

Organocatalyzed Cycloaddition Reactions for Substituted Pyridines

A practical and efficient method for synthesizing substituted pyridines involves an organocatalyzed, formal [3+3] cycloaddition reaction. acs.orgnih.gov This approach utilizes readily available enamines and α,β-unsaturated aldehydes or ketones as starting materials. The reaction proceeds to afford tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. acs.org

This methodology has been successfully applied on a large scale, for instance, in the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a key intermediate. acs.orgnih.gov The reaction tolerates a variety of substituents on both the enamine and the unsaturated carbonyl component, allowing for the generation of a diverse library of pyridines. acs.org Mechanistic studies, including two-dimensional NMR and in situ kinetic analysis, have shed light on the reaction pathway, revealing the formation of a stable off-cycle species that precedes the final pyridine product. nih.gov The roles of additives like FeCl₃ and pyrrolidine (B122466) hydrochloride in promoting the reaction have also been investigated. nih.gov

Table 1: Scope of Organocatalyzed [3+3] Cycloaddition for Pyridine Synthesis

| Enamine Substituent (α-position) | Enal/Enone/Ynal Substrate | Resulting Pyridine Substitution Pattern | Reference |

|---|---|---|---|

| Alkyl | Enal | Trisubstituted | acs.org |

| Aryl | Enone | Tetrasubstituted | acs.org |

| Electron-withdrawing group (e.g., CN, COOR) | Ynal | Trisubstituted | acs.org |

One-Pot Multicomponent Reactions for Pyridine Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of substituted pyridines, offering advantages in terms of operational simplicity and atom economy. rsc.orgrsc.orgresearchgate.net A notable example involves the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521). rsc.orgrsc.orgresearchgate.net This method allows for the formation of multiple new bonds in a single, highly chemo- and regioselective step. rsc.orgrsc.org The alcohol in this reaction often serves as both a reactant and the reaction medium. rsc.orgrsc.orgresearchgate.net

The versatility of this approach is demonstrated by its broad substrate scope, accommodating various aromatic aldehydes and 1,3-dicarbonyl compounds, leading to good yields of the desired functionalized pyridines. rsc.orgrsc.org Another MCR approach utilizes a hydrotalcite-lanthanum nanocatalyst for the condensation of an aldehyde, malononitrile, and a thiol to produce highly substituted 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. tandfonline.com This heterogeneous catalyst is reusable, adding to the sustainability of the process. tandfonline.com

Table 2: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Aromatic Aldehyde | Malononitrile | NaOH, Alcohol | Functionalized Pyridine | rsc.orgrsc.orgresearchgate.net |

| Benzaldehyde | Malononitrile | Thiophenol | HT-La nanocatalyst, reflux | 2-Amino-3,5-dicyano-6-sulfanyl Pyridine | tandfonline.com |

| p-Formylphenyl-4-toluenesulfonate | Ethyl Cyanoacetate | Acetophenone derivative | Ammonium (B1175870) acetate, Microwave | Polysubstituted Pyridine | acs.org |

Domino Cyclization-Oxidative Aromatization Pathways

A sustainable and efficient one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization sequence. organic-chemistry.orgresearchgate.net This method often employs a bifunctional catalyst, such as palladium on carbon combined with K-10 montmorillonite, under microwave irradiation. organic-chemistry.orgresearchgate.net The solid acid component (K-10) facilitates the initial cyclization to a dihydropyridine (B1217469) intermediate, which is then dehydrogenated by the palladium catalyst to form the aromatic pyridine. organic-chemistry.org

This approach is environmentally benign, often proceeding under solvent-free conditions with short reaction times and easy product isolation. organic-chemistry.org It has been shown to be effective for a range of aldehydes, including both aromatic and aliphatic variants, producing pyridines in good to excellent yields with minimal substituent effects. organic-chemistry.org The catalyst has also demonstrated recyclability, although some deactivation can occur after multiple uses. organic-chemistry.org

Redox-Neutral Condensation Reactions

Redox-neutral condensation reactions offer another powerful tool for the synthesis of substituted pyridines. organic-chemistry.org One such method involves the synergistic catalysis by a copper(I) salt and a secondary ammonium salt to facilitate a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org This modular synthesis is characterized by its mild reaction conditions and tolerance of a broad range of functional groups. organic-chemistry.org

Another approach describes a single-step conversion of N-vinyl and N-aryl amides to the corresponding substituted pyridines and quinolines. acs.org This process involves the activation of the amide with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation. acs.org This method is notable for its compatibility with sensitive substrates, including those prone to epimerization. acs.org

Functional Group Introduction Strategies

Once the pyridine core is established, the introduction of specific functional groups in a controlled manner is crucial for accessing target molecules like 6-methoxy-N-methylpyridin-3-amine.

Regioselective Nitration Reactions

The direct nitration of the pyridine ring is generally a challenging transformation. wikipedia.org However, the introduction of a nitro group can be achieved with high regioselectivity under specific conditions. For instance, the nitration of 2-nitrotoluene (B74249) using a mixture of nitric acid, acetic anhydride, and Hβ zeolite can produce 2,4-dinitrotoluene (B133949) with high selectivity. researchgate.net The use of a more reactive anhydride, such as chloroacetic anhydride, can further enhance the reaction, leading to a quantitative yield of the dinitrated product. researchgate.net

For pyridine itself, direct nitration is sluggish. wikipedia.org However, derivatives can be nitrated using reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄), particularly when the nitrogen atom is sterically or electronically shielded. wikipedia.org This strategy allows for the synthesis of compounds like 3-nitropyridine, which can be obtained by nitrating 2,6-dibromopyridine (B144722) followed by a debromination step. wikipedia.org The coordination of pyridine derivatives with triborane (B₃H₇) has also been shown to enable regioselective C(sp³)–H and C(sp²)–H functionalization under mild conditions. rsc.org

Cross-Coupling Methodologies for Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups onto pyridine scaffolds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler, readily available precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly prominent for their reliability and functional group tolerance. nih.govsemanticscholar.org

The Suzuki-Miyaura cross-coupling provides a powerful method for forming carbon-carbon bonds. For instance, the reaction of a bromo-substituted pyridine derivative, such as 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, yields a range of novel pyridine derivatives. nih.gov These reactions are typically performed in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov

However, the use of 2-pyridyl organometallic reagents in cross-coupling reactions can be challenging, a phenomenon often termed the "2-pyridyl problem". nih.gov This issue stems from the instability and poor reactivity of intermediates like pyridine-2-boronates. nih.govrsc.org To circumvent this, researchers have developed alternative nucleophilic coupling partners. One successful approach involves the use of pyridine sulfinates, which have been shown to be stable and effective in palladium-catalyzed cross-coupling with aryl halides, offering a broad scope and utility. semanticscholar.orgrsc.org

Other cross-coupling strategies have also been explored. For example, pyridyl aluminum reagents can be coupled with (hetero)aryl bromides, although 2-pyridyl alanes tend to give lower yields compared to their 3-pyridyl counterparts. nih.gov The development of specialized catalytic systems, including those that can operate at room temperature without a base, continues to expand the toolkit for synthesizing functionalized pyridines. mdpi.com

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Reagents | Key Findings | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Efficient synthesis of novel pyridine derivatives in moderate to good yields. | nih.gov |

| Sulfinate Coupling | Pyridine-2-sulfinate | Aryl/Heteroaryl halides | Palladium catalyst | Overcomes the "2-pyridyl problem" associated with boronate instability; broad scope. | semanticscholar.orgrsc.org |

| Negishi-type | Pyridyl aluminum reagents | (Hetero)aryl bromides | Pd(OAc)₂, (o-tolyl)₃P | Proceeds at room temperature; 2-pyridyl alanes show lower yields than 3-pyridyl. | nih.govmdpi.com |

| Decarboxylative | Pyridine carboxylic acids | Aryl halides | Palladium or Copper catalyst | Alternative to boronic acids for C-C bond formation. | mdpi.com |

Directed C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridine rings, minimizing the need for pre-functionalized starting materials. rsc.org This approach involves the selective cleavage of a C-H bond and its subsequent transformation into a new C-C or C-heteroatom bond. The regioselectivity of these reactions is often controlled by a directing group on the pyridine substrate. beilstein-journals.org

For example, transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been extensively used for directed C-H functionalization. beilstein-journals.org The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 and C6 positions. However, steric and electronic factors can be manipulated to achieve functionalization at other positions. For instance, a new catalytic protocol for the C-H arylation of electron-deficient pyridines has been developed that shows high selectivity for the C3 and C4 positions. nih.gov This method relies on the interplay of electronic effects, where repulsion between the nitrogen lone pair and the polarized C-Pd bond disfavors C2/C6 arylation, and the acidity of the C-H bonds, which is increased by electron-withdrawing groups. nih.gov

A novel approach utilizes a Lewis acidic boryl ligand attached to an iridium center. acs.org The pyridine nitrogen coordinates to this ancillary boron, directing the iridium to activate an ortho C-H bond on the pyridine ring with remarkable selectivity. acs.orgacs.org This strategy offers a different topology for direction compared to conventional methods where the directing group coordinates directly to the activating metal center. acs.org

| Catalyst System | Directing Group/Strategy | Position Functionalized | Reaction Type | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/Ligand | Electron-withdrawing group (EWG) | C3 or C4 | Arylation | Regioselectivity controlled by EWG position; complements C2-selective methods. | nih.gov |

| Iridium PBP Pincer Complex | Coordination to ancillary Lewis acidic boryl ligand | C2 (ortho) | C-H Activation/Borylation | Remarkable ortho-regiospecificity; avoids direct coordination to the active metal. | acs.org |

| Rh–Al Heterobimetallic Complex | Pyridine Nitrogen | ortho | Alkylation | Excellent yields for ortho-alkylated products with good functional group tolerance. | beilstein-journals.org |

| Palladium(II) | Ligand-promoted π-system coordination | C3 | Arylation | Proposed mechanism involves activation of the C3-H bond via an aryl-Pd(II) species. | beilstein-journals.org |

Advanced Synthetic Protocols

The quest for more efficient, sustainable, and rapid synthetic methods has led to the adoption of advanced technologies in the synthesis of pyridine derivatives. Microwave-assisted synthesis and flow chemistry, in particular, offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained recognition for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency through rapid and uniform heating. organic-chemistry.orgroyalsocietypublishing.org This technology has been successfully applied to the synthesis of various pyridine-containing structures.

A notable example is the one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org This method allows for the preparation of tri- or tetrasubstituted pyridines from an enamine and an alkynone in a single step at 170°C, with reaction times as short as 10-20 minutes. organic-chemistry.orgresearchgate.net Compared to conventional heating methods, microwave irradiation consistently provides superior yields in a fraction of the time. organic-chemistry.org The use of polar solvents or even solvent-free conditions further enhances the efficiency and eco-friendliness of the process. organic-chemistry.org

Microwave irradiation has also been employed to facilitate the synthesis of acs.orgorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines from 1-amino-2-imino-pyridine derivatives and carboxylic acids. rsc.org This metal-free protocol proceeds with higher rates and yields than conventional heating, showcasing the versatility of microwave assistance in constructing fused heterocyclic systems. rsc.org Furthermore, the synthesis of high-thermal-stability polyimides containing pyridine rings has been achieved via microwave-assisted one-pot polycondensation, demonstrating the technology's applicability in materials science. royalsocietypublishing.org

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, high temperature, long reaction time. | One-pot reaction, 170°C, 10-20 minutes. | Drastically reduced reaction time, higher yields (up to 98%), one-pot procedure. | organic-chemistry.orgresearchgate.net |

| acs.orgorganic-chemistry.orgnih.govTriazolo[1,5-a]pyridine Synthesis | Longer reaction times, lower yields. | 15-25 minutes at 80-100°C, excellent yields (e.g., 92%). | Higher reaction rate and improved yields under metal-free conditions. | rsc.org |

| Pyridine Glycoside Synthesis | Requires harsh conditions and long reaction times. | Rapid, mild, solvent-free conditions using solid supports. | Environmentally friendly, efficient, and rapid protocol. | nih.gov |

| Polyimide Synthesis | Typically a two-step method. | One-pot polycondensation in under 3 hours. | Shorter time, higher inherent viscosities of resulting polymers. | royalsocietypublishing.org |

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. The Bohlmann-Rahtz pyridine synthesis, also amenable to microwave heating, can be effectively transferred to a continuous flow process. researchgate.netinterchim.fr Using a heated tubing reactor, the reaction between an enamine and an alkynone can be performed to produce trisubstituted pyridines efficiently and on a larger scale than typical batch methods. interchim.fr This approach provides an alternative means to scale up procedures that were initially developed using microwave assistance. interchim.fr

In industrial settings, flow chemistry is critical for optimizing large-scale production. The synthesis of pyridine bases from ammonia (B1221849) and aldehydes often utilizes fluidized bed reactors. acs.org To improve this process and prevent issues like coking, coupled reactor systems have been designed. These systems combine different zones—such as a feed injection zone, a riser reaction zone, and a second reaction zone—to optimize flow hydrodynamics and reaction conditions. acs.orgresearchgate.net By carefully controlling parameters like gas velocity and catalyst circulation, the yield and selectivity of the desired pyridine products can be significantly enhanced. researchgate.netacs.org

| Synthesis Type | Reactor System | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | FlowSyn™ with stainless steel tubing reactor | Temperature (120°C), flow rate (1 mL/min), residence time (5 min) | Reproducible scale-up of batch/microwave procedures, high yield (86%). | interchim.fr |

| Industrial Pyridine Synthesis | Coupled Fluidized Bed Reactor (Feeding Zone, Riser Zone, Fluidized Bed Zone) | Superficial gas velocity, catalyst circulation rates, nozzle positions | Minimizes over-reaction and coking, improves selectivity and yield on a large scale. | acs.orgresearchgate.netacs.org |

Asymmetric Synthesis of Chiral Pyridine Derivatives

The development of chiral pyridine-containing molecules is of significant interest, particularly in medicinal chemistry and catalysis. Asymmetric synthesis aims to produce these molecules with high enantiomeric purity. A major strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction.

Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the asymmetric synthesis of fused pyridine systems. For example, the NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines produces a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities. rsc.org This method is notable for its mild reaction conditions and scalability. rsc.org

Another important class of catalysts is based on chiral dialkylaminopyridine (DMAP) analogs. nih.gov These nucleophilic catalysts have been designed with specific structural features to create a chiral environment around the catalytically active nitrogen atom. For instance, a DMAP catalyst with a bulky trityl group on one face of the pyridine ring can effectively control the stereochemistry in acyl transfer reactions, leading to the synthesis of products with asymmetric quaternary carbon centers. acs.org

The rational design of chiral pyridine units (CPUs) that can be incorporated into various ligand scaffolds is an active area of research. acs.org These modular CPUs have been used to assemble bidentate and pincer ligands for transition metals like nickel and iridium. Such ligand-metal complexes have demonstrated high efficiency and enantioselectivity in a range of mechanistically diverse reactions, including reductive additions, C-H borylation, and asymmetric reductive aminations. acs.org

| Catalyst Type | Reaction | Product Class | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | Oxidative [3+3] annulation | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and high enantioselectivities under mild conditions. | rsc.org |

| Chiral DMAP Analog | Steglich rearrangement of enol carbonates | Azlactones with quaternary carbons | Enantioselective acyl transfer; moderate to high enantiomeric excess. | acs.org |

| Iridium complex with Chiral N,B-bidentate ligand | C-H Borylation | Chiral borylated heterocycles | Highly enantioselective C-H functionalization. | acs.org |

| Nickel complex with Chiral 2,2'-bipyridine (B1663995) ligand | Reductive addition | Functionalized chiral molecules | General, efficient, and highly enantioselective transformation. | acs.org |

Chemical Reactivity and Mechanistic Studies of 6 Methoxy N Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 6-methoxy-N-methylpyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, making it a site for electrophilic attack.

Protonation and Basicity Investigations

The basicity of the pyridine nitrogen is a fundamental aspect of its reactivity. The lone pair of electrons on the pyridine nitrogen is generally available for protonation. libretexts.orgmasterorganicchemistry.com The pKa of the conjugate acid of a pyridine derivative is a measure of its basicity. For pyridine itself, the pKa of its conjugate acid is approximately 5.2. masterorganicchemistry.com The presence of an electron-donating methoxy (B1213986) group at the 6-position is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its basicity compared to unsubstituted pyridine. Conversely, the N-methylamino group at the 3-position can also influence the basicity through its electronic effects.

The basicity of amines is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of substituents. masterorganicchemistry.comuni-muenchen.de In 6-methoxy-N-methylpyridin-3-amine, both the pyridine nitrogen and the exocyclic amino nitrogen are basic centers. The pyridine nitrogen is sp² hybridized, while the amino nitrogen is sp³ hybridized. Generally, sp³ hybridized amines are more basic than sp² hybridized amines. libretexts.orgmasterorganicchemistry.com Therefore, the N-methylamino group is expected to be the more basic site in the molecule.

Table 1: Predicted pKa Values for the Protonated Sites of 6-methoxy-N-methylpyridin-3-amine

| Site of Protonation | Predicted pKa of Conjugate Acid |

| Pyridine Nitrogen | ~ 6.0 - 7.0 |

| N-methylamino Group | ~ 8.5 - 9.5 |

| Note: These are estimated values based on the electronic effects of the substituents and typical pKa values for similar functional groups. Actual experimental values may vary. |

N-Alkylation Reactions and Quaternization

The pyridine nitrogen can undergo N-alkylation with alkyl halides to form a quaternary pyridinium (B92312) salt. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. The rate of N-alkylation is influenced by the nature of the alkylating agent and the steric and electronic environment of the pyridine nitrogen. The formation of a quaternary ammonium (B1175870) salt from the direct alkylation of secondary amines with alkyl halides can be a challenging process, often requiring specific conditions to avoid over-alkylation. researchgate.net

Reactivity of the Amino Group

The secondary N-methylamino group is a key site of reactivity in 6-methoxy-N-methylpyridin-3-amine, participating in a variety of chemical transformations.

Acylation Reactions (e.g., Acetylation, Trifluoroacetylation)

The N-methylamino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. For instance, acetylation with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. Similarly, trifluoroacetylation can be achieved using trifluoroacetic anhydride. This reaction is a common method for the protection of amino groups or for the synthesis of amide derivatives. The reactivity of the amino group in acylation reactions is influenced by its nucleophilicity. The electron-donating methoxy group on the pyridine ring is expected to enhance the nucleophilicity of the amino group. In a study on 3-amino-4-methylpyridines, N-trifluoroacetylation was observed as a key reaction step.

Table 2: Representative Acylation Reactions of 6-methoxy-N-methylpyridin-3-amine

| Acylating Agent | Product |

| Acetyl chloride | N-(6-methoxy-pyridin-3-yl)-N-methylacetamide |

| Trifluoroacetic anhydride | N-(6-methoxy-pyridin-3-yl)-N-methyl-2,2,2-trifluoroacetamide |

| Note: The formation of these products is based on the expected reactivity of the N-methylamino group towards common acylating agents. |

Reductive Amination Pathways

Reductive amination is a versatile method for forming C-N bonds and can be applied to secondary amines like 6-methoxy-N-methylpyridin-3-amine. wikipedia.orgorganic-chemistry.org This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. sigmaaldrich.com This method provides a controlled way to introduce a variety of alkyl groups onto the nitrogen atom. For example, reaction with formaldehyde (B43269) followed by reduction would lead to the N,N-dimethylated product.

Table 3: Examples of Reductive Amination with 6-methoxy-N-methylpyridin-3-amine

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | 6-methoxy-N,N-dimethylpyridin-3-amine |

| Acetone | Sodium cyanoborohydride | N-isopropyl-6-methoxy-N-methylpyridin-3-amine |

| Note: These examples illustrate potential products from reductive amination reactions based on established procedures. |

Reactions with Isothiocyanates for Thiourea Formation

The N-methylamino group of 6-methoxy-N-methylpyridin-3-amine can react with isothiocyanates to form N,N'-disubstituted thioureas. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate. The synthesis of pyridyl isothiocyanates from the corresponding amines has been developed, which can then react with other amines to form thioureas. nih.gov The formation of thioureas is a common reaction for primary and secondary amines and is used in the synthesis of various biologically active molecules. nih.gov

Table 4: Thiourea Formation from 6-methoxy-N-methylpyridin-3-amine

| Isothiocyanate | Product |

| Methyl isothiocyanate | 1-(6-methoxypyridin-3-yl)-1,3-dimethylthiourea |

| Phenyl isothiocyanate | 1-(6-methoxypyridin-3-yl)-1-methyl-3-phenylthiourea |

| Note: The products listed are the expected outcomes of the reaction between 6-methoxy-N-methylpyridin-3-amine and the respective isothiocyanates. |

Nitrosation Potential of Secondary Amine Moiety

The secondary amine group in 6-methoxy-N-methylpyridin-3-amine presents a potential site for nitrosation. This reaction is of particular concern as it can lead to the formation of N-nitrosamines, a class of compounds often associated with mutagenic and carcinogenic properties. The Scientific Committee on Consumer Products (SCCP) has noted that as a secondary amine, 6-methoxy-2-methylamino-3-aminopyridine HCl is susceptible to nitrosation. europa.eu Therefore, it is recommended that this compound not be used in conjunction with nitrosating agents, and the nitrosamine (B1359907) content in any formulation should be kept below 50 ppb. europa.eu

Chemoselective N-tert-Butoxycarbonylation

Protecting the amine functionality is a common strategy in multi-step organic synthesis. For 6-methoxy-N-methylpyridin-3-amine, the secondary amine can be selectively protected using a tert-butoxycarbonyl (Boc) group. This protection is crucial to prevent unwanted side reactions at the nitrogen atom during subsequent chemical transformations.

Several methods have been developed for the N-tert-butoxycarbonylation of amines, with a focus on chemoselectivity and environmentally friendly conditions. Catalyst-free methods using water or glycerol (B35011) as a solvent at room temperature have proven effective for a wide range of amines, including aromatic and heteroaromatic amines. organic-chemistry.orgresearchgate.netrsc.org These green chemistry approaches offer high yields and selectivity, avoiding the formation of byproducts such as isocyanates, ureas, and di-Boc derivatives. organic-chemistry.orgrsc.org The reaction typically involves treating the amine with di-tert-butyl dicarbonate. The simplicity of these procedures, often requiring only filtration or extraction for product isolation, makes them highly desirable for synthetic applications. organic-chemistry.org

Table 1: Conditions for N-tert-Butoxycarbonylation of Amines

| Catalyst/Solvent System | Key Advantages | Reference |

| Water (catalyst-free) | Environmentally friendly, room temperature, high chemoselectivity. | organic-chemistry.org |

| Glycerol (catalyst-free) | Green solvent, recyclable, excellent yields, rapid reaction. | researchgate.netrsc.org |

Reactivity of the Methoxy Group

The methoxy group on the pyridine ring is another key functional group that influences the reactivity of 6-methoxy-N-methylpyridin-3-amine.

Ether Cleavage Reactions

The cleavage of the methoxy ether can be achieved under various conditions, typically involving strong acids or Lewis acids. masterorganicchemistry.comorganic-chemistry.org The mechanism of cleavage, whether SN1 or SN2, is dependent on the structure of the ether. masterorganicchemistry.comyoutube.com For aryl methyl ethers, the reaction with strong acids like HI proceeds via an SN2 pathway, where the iodide ion attacks the methyl group, leading to the formation of a phenol (B47542) and methyl iodide. masterorganicchemistry.com It is important to note that if the ether is attached to a tertiary carbon, the cleavage will likely proceed through a more stable tertiary carbocation via an SN1 mechanism. masterorganicchemistry.comyoutube.com

Selective cleavage of one methoxy group in the presence of others can be achieved. For instance, aluminum chloride can selectively cleave aromatic methoxy groups adjacent to a carbonyl function. nih.gov

Nucleophilic Aromatic Substitution Pathways

The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. These reactions are a fundamental class of transformations in organic synthesis. researchgate.net The substitution of a methoxy group on a pyridine ring by an amine nucleophile has been achieved using sodium hydride in the presence of an iodide salt, such as lithium iodide. nih.govntu.edu.sgntu.edu.sg This method provides an efficient route to various aminopyridines. ntu.edu.sg The reaction is believed to proceed through a concerted nucleophilic aromatic substitution mechanism. ntu.edu.sg

The reactivity of the pyridine ring towards nucleophilic attack is influenced by the electronic properties of the ring and any substituents present. Electron-donating groups can make the substitution more challenging. thieme-connect.de

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This deactivation makes EAS reactions on the pyridine ring require vigorous conditions. youtube.com The substitution typically occurs at the 3-position (meta to the nitrogen) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom. youtube.comyoutube.com

However, the presence of activating groups, such as an amino or methoxy group, can significantly influence the regioselectivity and feasibility of EAS reactions. The methoxy group at the 6-position and the methylamino group at the 3-position in 6-methoxy-N-methylpyridin-3-amine are both electron-donating groups, which can activate the pyridine ring towards electrophilic attack. The directing effects of these groups would need to be considered to predict the outcome of EAS reactions. For example, activating the pyridine ring with an amino group can significantly improve the yield of nitration. youtube.com

Mechanistic Investigations of Chemical Transformations

The mechanisms of the aforementioned reactions are areas of active research. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the pathways of nucleophilic aromatic substitution reactions. researchgate.net These studies help in understanding the role of solvents, the nature of intermediates, and the transition states involved. For instance, the SNAr reaction of a methoxy-substituted thiophene (B33073) with a secondary amine was shown to proceed through a stepwise pathway involving the initial addition of the amine followed by the elimination of methanol. researchgate.net

Similarly, the mechanism of electrophilic aromatic substitution on pyridine derivatives has been studied using molecular electron density theory. rsc.org These investigations provide insights into the stepwise polar mechanism and the formation of intermediates. rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new chemical transformations involving 6-methoxy-N-methylpyridin-3-amine and related compounds.

Reaction Kinetics and Pathway Elucidation

The reactivity of 6-methoxy-N-methylpyridin-3-amine is largely characterized by reactions involving the amino group and substitutions on the pyridine ring. One notable reaction is the formation of Schiff bases through condensation. For instance, the condensation of the related 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to form an N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine proceeds via a nucleophilic addition-elimination pathway. semanticscholar.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration to yield the final imine product. semanticscholar.org

Another significant reaction pathway for molecules containing a methoxy group on an aromatic ring is nucleophilic aromatic substitution (SNAr). Theoretical studies on similar methoxy-substituted heterocycles show that the reaction with a nucleophile, such as an amine, proceeds through a stepwise pathway. researchgate.net This involves the initial addition of the nucleophile to form a stabilized intermediate, followed by the elimination of the methoxide (B1231860) leaving group. researchgate.net The rate of this reaction is influenced by the electronic nature of the ring and the substituents present.

The secondary amine functionality also makes the compound susceptible to nitrosation when in the presence of nitrosating agents. europa.eu

| Reaction Type | Reagents | Pathway | Key Features |

| Schiff Base Formation | Aldehyde/Ketone, Acid Catalyst | Nucleophilic Addition-Elimination | Formation of a C=N bond; reversible reaction. semanticscholar.org |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., another amine) | Stepwise: Addition-Elimination | The methoxy group can be displaced. researchgate.net |

| Nitrosation | Nitrosating agents | Electrophilic substitution | Occurs at the secondary amine. europa.eu |

Identification of Proposed Intermediates and Transition States

In the context of nucleophilic aromatic substitution (SNAr) reactions involving the displacement of the methoxy group, the formation of a Meisenheimer complex is a key proposed intermediate. researchgate.net This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the carbon atom bearing the methoxy group. Computational studies on analogous systems indicate that this complex can be stabilized by hydrogen bonding. researchgate.net The decomposition of this Meisenheimer complex to the final product is often the rate-determining step in the absence of a catalyst. researchgate.net

For reactions involving the amine group, such as the Hofmann elimination, a quaternary ammonium salt is a crucial intermediate. This is formed through the exhaustive methylation of the secondary amine. youtube.com The transition state for the subsequent elimination reaction involves the abstraction of a proton by a base, leading to the formation of a double bond and the expulsion of a trialkylamine as the leaving group. youtube.com

| Reaction | Proposed Intermediate | Transition State |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Decomposition of the Meisenheimer complex. researchgate.net |

| Hofmann Elimination | Quaternary Ammonium Salt | E2-like transition state with base-mediated proton abstraction. youtube.com |

Base-Induced Elimination Mechanisms

The secondary amine in 6-methoxy-N-methylpyridin-3-amine can be converted into a good leaving group, enabling elimination reactions. A classic example of a base-induced elimination mechanism applicable here is the Hofmann Elimination. youtube.com This process involves several steps:

Exhaustive Methylation : The secondary amine is treated with an excess of a methylating agent, such as methyl iodide, to form a quaternary ammonium iodide salt. youtube.com This transforms the amino group, which is a poor leaving group (NHR-), into a much better leaving group (a neutral trialkylamine). youtube.com

Counter-ion Exchange : The iodide ion is then typically exchanged for a hydroxide (B78521) ion by treating the salt with silver oxide in water. youtube.com This generates the base (hydroxide ion) required for the elimination step in situ. youtube.com

Elimination : The resulting quaternary ammonium hydroxide is then heated, and the hydroxide base abstracts a proton from a beta-carbon, leading to an E2 elimination. This results in the formation of an alkene and the departure of trimethylamine. youtube.com

This multi-step process effectively removes the amino functionality from the molecule. youtube.com

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives play a significant role in enhancing the efficiency of reactions involving 6-methoxy-N-methylpyridin-3-amine.

In Schiff base formation, a catalytic amount of a weak acid, such as glacial acetic acid, is often used. semanticscholar.org The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of a base catalyst can significantly reduce the activation energy. researchgate.net Theoretical calculations have shown that a base can facilitate the proton transfer required for the decomposition of the Meisenheimer complex, thereby making the initial formation of the complex the rate-determining step instead. researchgate.net

In reactions where 6-methoxy-N-methylpyridin-3-amine acts as a precursor, such as in the formation of dyes, an oxidizing agent like hydrogen peroxide can be used to accelerate the reaction. europa.eu

| Reaction | Catalyst/Additive | Role of Catalyst/Additive |

| Schiff Base Formation | Glacial Acetic Acid | Protonates the carbonyl group, increasing its electrophilicity. semanticscholar.org |

| Nucleophilic Aromatic Substitution (SNAr) | Base | Reduces the energy barrier for the decomposition of the Meisenheimer complex. researchgate.net |

| Dye Formation | Hydrogen Peroxide | Acts as an oxidizing agent to accelerate the coupling reaction. europa.eu |

Advanced Spectroscopic Characterization of 6 Methoxy N Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, stereochemistry, and electronic environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-methoxy-N-methylpyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the N-methyl group protons.

Based on the analysis of related substituted pyridines, the expected chemical shifts (δ) in a solvent like CDCl₃ are as follows:

Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton at the C2 position is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C4 and C5 will exhibit chemical shifts influenced by both the methoxy and the N-methylamino groups.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

N-Methyl Protons (-NHCH₃): The three protons of the N-methyl group will also give rise to a singlet, generally found at a slightly more upfield position compared to the methoxy protons, around 2.8-3.0 ppm. The exact position can be influenced by solvent and concentration. The proton on the amine nitrogen may appear as a broad singlet, the chemical shift of which is highly dependent on factors such as solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-methoxy-N-methylpyridin-3-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.8 - 8.0 | d |

| H-4 | ~7.0 - 7.2 | dd |

| H-5 | ~6.5 - 6.7 | d |

| -OCH₃ | ~3.9 | s |

| -NCH₃ | ~2.9 | s |

| -NH | Variable | br s |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 6-methoxy-N-methylpyridin-3-amine, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the two methyl carbons.

The predicted chemical shifts are:

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (100-160 ppm). The C6 carbon, attached to the electronegative oxygen atom of the methoxy group, is expected to be the most downfield. The C2 and C4 carbons will also be significantly downfield due to the influence of the ring nitrogen.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a singlet around 53-55 ppm.

N-Methyl Carbon (-NCH₃): The N-methyl carbon is expected to resonate at a more upfield position, typically in the range of 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-methoxy-N-methylpyridin-3-amine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~140 |

| C-3 | ~135 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~160 |

| -OCH₃ | ~54 |

| -NCH₃ | ~32 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity within a molecule. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For 6-methoxy-N-methylpyridin-3-amine, cross-peaks would be expected between H-2 and H-4 (a weak four-bond coupling might be observable), and between H-4 and H-5. This would allow for the definitive assignment of the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. epfl.ch This experiment would be instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

Nitrogen-15 NMR (¹⁵N NMR) Studies

Nitrogen-15 NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of nitrogen atoms. For 6-methoxy-N-methylpyridin-3-amine, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and another for the exocyclic amino nitrogen. The chemical shift of the pyridine nitrogen would be influenced by the electron-donating methoxy group, while the shift of the amino nitrogen would be affected by the methyl group. researchgate.net The study of ¹⁵N chemical shifts in a series of substituted pyridines can offer insights into the electronic effects of different substituents on the nitrogen atoms within the ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-methoxy-N-methylpyridin-3-amine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands for 6-methoxy-N-methylpyridin-3-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (amine) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic, CH₃) | 2850 - 3000 | Stretching |

| C=N, C=C (pyridine ring) | 1500 - 1600 | Stretching |

| C-N (aromatic amine) | 1250 - 1360 | Stretching |

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H stretch of the secondary amine. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1500-1600 cm⁻¹ region. The C-N stretching of the aromatic amine and the C-O stretching of the methoxy group will give rise to strong absorptions in the fingerprint region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. In the analysis of 6-methoxy-N-methylpyridin-3-amine, the FT-Raman spectrum offers a complementary fingerprint to its infrared counterpart. The Raman activities of the fundamental modes can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), which aids in the precise assignment of the observed spectral bands. researchgate.netelixirpublishers.com

The FT-Raman spectrum of 6-methoxy-N-methylpyridin-3-amine would be characterized by vibrations originating from the pyridine ring, the methoxy group, and the N-methylamino group. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected to appear in the high-frequency region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. nih.gov The heteroaromatic C-C and C-N stretching vibrations of the pyridine ring typically occur in the 1625-1400 cm⁻¹ region. elixirpublishers.comresearchgate.net These bands are often intense in the Raman spectrum and are sensitive to substitution.

Vibrations associated with the substituents are also key features. The C-O stretching of the methoxy group and the C-N stretching of the N-methylamino group would be observable. elixirpublishers.com Ring breathing modes, which involve the expansion and contraction of the entire pyridine ring, are also characteristic and usually appear as strong bands in the Raman spectrum.

Table 1: Postulated FT-Raman Vibrational Frequencies for 6-methoxy-N-methylpyridin-3-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2950 - 2850 |

| Pyridine Ring C=C, C=N Stretch | 1610 - 1430 |

| CH₃ Bending | 1460 - 1430 |

| C-N (amino) Stretch | 1380 - 1260 |

| C-O (methoxy) Stretch | 1260 - 1200 |

| Ring Breathing Mode | ~1000 |

This table is illustrative and based on data from similar pyridine derivatives.

Comprehensive Vibrational Assignments and Normal Mode Analysis

A complete understanding of the vibrational spectrum is achieved through comprehensive vibrational assignments, which involves correlating each observed band in the FT-IR and FT-Raman spectra to a specific molecular motion. This process is greatly facilitated by theoretical calculations. Normal coordinate analysis (NCA), often performed using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allows for the prediction of vibrational frequencies and intensities. researchgate.netjocpr.com

For a molecule like 6-methoxy-N-methylpyridin-3-amine, which has a low degree of symmetry (likely belonging to the C_s or C₁ point group), all vibrational modes are, in principle, active in both IR and Raman spectroscopy. tubitak.gov.trresearchgate.net The Potential Energy Distribution (PED) is calculated during the NCA to quantify the contribution of different internal coordinates (such as stretching, bending, and torsion) to each normal mode. elixirpublishers.com This is crucial for an unambiguous assignment, especially in complex regions of the spectrum where multiple vibrational modes may overlap. For instance, the C-C and C-N stretching vibrations within the pyridine ring are often coupled, and PED analysis can unravel the nature of these mixed vibrations. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 6-methoxy-N-methylpyridin-3-amine is expected to exhibit absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the substituents. The pyridine ring itself is a chromophore. The methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups act as auxochromes, which can modify the absorption characteristics of the chromophore, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The π → π* transitions, which are generally more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the methoxy group) to a π* antibonding orbital. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and help in the assignment of the observed transitions. sharif.edu The analysis often involves examining the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Table 2: Predicted UV-Vis Absorption Data for 6-methoxy-N-methylpyridin-3-amine in a Non-polar Solvent

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~270 | ~8,000 | π → π |

| ~310 | ~3,500 | n → π |

This table contains hypothetical data based on typical values for substituted pyridines.

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. This phenomenon can provide valuable information about the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule.

For 6-methoxy-N-methylpyridin-3-amine, the n → π* transitions are expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because the lone pair of electrons on the nitrogen and oxygen atoms can be stabilized by hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net Conversely, the π → π* transitions will likely show a bathochromic (red) shift with increasing solvent polarity. This occurs because the π* excited states are generally more polar than the π ground states and are therefore more stabilized by polar solvents. researchgate.net Studying these solvatochromic shifts across a range of solvents with varying polarities can offer a deeper understanding of the electronic structure of the molecule.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). acs.org For 6-methoxy-N-methylpyridin-3-amine (molecular formula C₇H₁₀N₂O), HRMS can confirm its elemental formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

The analysis is usually performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. mdpi.com The compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode. The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed formula. The small mass difference between the measured and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Calculated Exact Masses for Adducts of 6-methoxy-N-methylpyridin-3-amine (C₇H₁₀N₂O)

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

| [M+Na]⁺ | C₇H₁₀N₂ONa⁺ | 161.0685 |

| [M+K]⁺ | C₇H₁₀N₂OK⁺ | 177.0424 |

Calculated values are based on the monoisotopic masses of the most abundant isotopes. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. An initial mass spectrometer (MS1) selects the protonated molecule of interest, [M+H]⁺, which for 6-methoxy-N-methylpyridin-3-amine has a nominal mass-to-charge ratio (m/z) of 139. This selected precursor ion is then introduced into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, characteristic product ions. The second mass spectrometer (MS2) then analyzes these product ions, generating a fragmentation spectrum.

Detailed experimental MS/MS fragmentation data for 6-methoxy-N-methylpyridin-3-amine is not publicly available at this time. However, a predictive analysis based on common fragmentation pathways for methoxypyridines and N-methylamines suggests potential fragmentation patterns. Key bond cleavages would likely include the loss of a methyl radical (•CH₃) from the methoxy group or the N-methyl group, loss of formaldehyde (B43269) (CH₂O) from the methoxy group, and cleavage of the pyridine ring structure. The analysis of the relative abundance of these fragments would provide definitive structural confirmation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystal, offering definitive proof of molecular structure and insights into intermolecular interactions that govern the solid-state properties of a compound.

To perform single-crystal X-ray diffraction, a suitable single crystal of 6-methoxy-N-methylpyridin-3-amine is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. Analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which a model of the atomic arrangement is built and refined.

This analysis yields precise data on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule in the solid state. While the specific crystallographic data for 6-methoxy-N-methylpyridin-3-amine as a free molecule is not publicly documented, studies involving its derivatives in complex with proteins, such as PI3Kγ, have been conducted. uni.lu In such a context, the geometry of the bound ligand is determined. The data would typically reveal the planarity of the pyridine ring and the specific conformations of the methoxy and N-methylamino substituents.

Below is a representative table of what such crystallographic data would entail for the molecular geometry of 6-methoxy-N-methylpyridin-3-amine.

Table 1: Representative Molecular Geometry Parameters for 6-methoxy-N-methylpyridin-3-amine This data is representative of typical values and not from a published crystal structure of the free molecule.

Bond Lengths| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C2-N1 | 1.34 | |

| C6-N1 | 1.35 | |

| C3-N2 | 1.38 | |

| C6-O1 | 1.36 | |

| O1-C7 | 1.43 |

Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| C2-N1-C6 | 117.5 | ||

| C4-C3-N2 | 121.0 | ||

| C5-C6-O1 | 125.0 | ||

| C6-O1-C7 | 118.0 |

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For 6-methoxy-N-methylpyridin-3-amine, these interactions are crucial for understanding its physical properties.

Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group are potential hydrogen bond acceptors. In the crystal structure, one would expect to observe intermolecular hydrogen bonds of the type N-H···N (pyridine) or N-H···O (methoxy), linking adjacent molecules into chains or more complex networks.

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions. In this arrangement, the planar rings of adjacent molecules stack on top of each other, typically in an offset fashion. These interactions contribute significantly to the stability of the crystal lattice. The specific geometry of this stacking (e.g., centroid-to-centroid distance, slip angle) would be determined from the crystallographic data.

When bound to a biological target such as a protein, these same types of interactions dictate the ligand's affinity and orientation within the binding site. For instance, the amine group might form a key hydrogen bond with a backbone carbonyl or an acidic residue (e.g., Asp, Glu) in the protein, while the pyridine ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Computational and Theoretical Investigations of 6 Methoxy N Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the molecular structure, properties, and reactivity of chemical compounds. For 6-methoxy-N-methylpyridin-3-amine, these computational methods offer a powerful means to understand its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The precise three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its chemical and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable geometry of a molecule, known as the optimized geometry. nih.govresearchgate.netresearchgate.net These methods solve the Schrödinger equation, albeit with different approximations, to find the lowest energy conformation of the molecule.

Ab initio methods, such as Hartree-Fock (HF), provide an alternative approach. researchgate.net While computationally more demanding, they can offer a different perspective on the molecular geometry. researchgate.net Comparing the results from both DFT and ab initio methods can provide a more robust understanding of the molecule's structure. nih.gov For example, a study on a related pyrazolo[3,4-d]pyrimidine derivative showed that while both methods gave similar results for the core ring structure, there were some variations in the conformation of the substituent groups. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Pyridine (B92270) Derivative (Note: This table is illustrative and based on general findings for similar molecules. Specific values for 6-methoxy-N-methylpyridin-3-amine would require dedicated calculations.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Length (Å) | C-C (aromatic) | 1.3466 - 1.5339 |

| Bond Length (Å) | C-N (amino) | 1.362 |

| Bond Length (Å) | C-H | 1.0809 - 1.0945 |

| Bond Angle (°) | C-N-C (ring) | ~117 |

| Bond Angle (°) | H-N-H | ~115 |

| Dihedral Angle (°) | C-C-N-C | Varies |

Data sourced from a study on a substituted pyran derivative. materialsciencejournal.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is also highly effective in predicting the spectroscopic properties of molecules, which are crucial for their identification and characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts of 6-methoxy-N-methylpyridin-3-amine. scielo.org.za These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. The predicted spectra can be compared with experimental data to confirm the molecular structure. For example, the chemical shifts of the methyl protons of the methoxy (B1213986) and methylamine (B109427) groups, as well as the protons on the pyridine ring, can be accurately predicted. scielo.org.za

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be calculated using DFT and ab initio methods. researchgate.net These calculations provide information about the different vibrational modes of the molecule, such as stretching and bending of bonds. scielo.org.za By comparing the calculated vibrational frequencies with experimental IR data, chemists can assign the observed peaks to specific functional groups and confirm the molecule's identity. For instance, the characteristic stretching frequencies of the N-H, C-H, C=N, and C-O bonds in 6-methoxy-N-methylpyridin-3-amine can be predicted. materialsciencejournal.orgscielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govscielo.org.za This method calculates the energies of the electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the position and intensity of the peaks in the UV-Vis spectrum. scielo.org.za These calculations can help to understand the electronic structure and the nature of the electronic transitions within the molecule.

Table 2: Predicted Spectroscopic Data for a Related Methoxy Pyridine Derivative (Note: This table is illustrative. Specific values for 6-methoxy-N-methylpyridin-3-amine would require dedicated calculations.)

| Spectroscopy | Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹³C NMR (ppm) | Methoxy Carbon | 52.85 | 55.57 |

| IR (cm⁻¹) | N-H Stretch | ~3432 | ~3407 |

| UV-Vis (nm) | λmax | 342.90 | 348 |

Data sourced from studies on related methoxy and amino-substituted compounds. materialsciencejournal.orgscielo.org.za

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Computational methods provide powerful tools for this analysis.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netjournalirjpac.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For 6-methoxy-N-methylpyridin-3-amine, DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netjournalirjpac.comresearchgate.net This analysis can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance. The HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the methoxy group, while the LUMO is typically found on the electron-deficient regions of the pyridine ring.

Table 3: Illustrative HOMO-LUMO Energies and Energy Gap (Note: This table is illustrative and based on general findings for similar molecules. Specific values for 6-methoxy-N-methylpyridin-3-amine would require dedicated calculations.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Values are representative and can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For 6-methoxy-N-methylpyridin-3-amine, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the methyl group would likely exhibit positive potential, making them potential sites for nucleophilic interaction. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules and for understanding its role in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. wisc.edufaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. sphinxsai.com These donor-acceptor interactions, also known as hyperconjugative interactions, contribute to the stability of the molecule. researchgate.net

In the case of 6-methoxy-N-methylpyridin-3-amine, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. sphinxsai.com This analysis provides a quantitative measure of the intramolecular charge transfer and helps to explain the electronic effects of the methoxy and methylamino substituents on the pyridine ring. The stabilization energies associated with these interactions can be calculated, providing further insight into the molecule's electronic structure and stability. wisc.edu

Charge Distribution and Mulliken Population Analysis

A Mulliken population analysis for 6-methoxy-N-methylpyridin-3-amine would calculate the partial charges on each atom (C, H, N, O). This would likely show negative charges concentrated on the nitrogen and oxygen atoms due to their high electronegativity, and positive charges on the hydrogen and carbon atoms. The distribution would be influenced by the electron-donating methoxy group and the methylamino group, as well as the aromatic pyridine ring.

Interactive Data Table: Hypothetical Mulliken Atomic Charges for 6-methoxy-N-methylpyridin-3-amine

The following table is a hypothetical representation to illustrate how data from a Mulliken population analysis would be presented. No experimental or calculated data is currently available for this specific compound.

| Atom | Hypothetical Charge (e) |

| N (pyridine) | -0.5 to -0.7 |

| C (methoxy) | +0.1 to +0.3 |

| O (methoxy) | -0.4 to -0.6 |

| N (amine) | -0.6 to -0.8 |

| C (methyl) | -0.1 to +0.1 |

Reactivity and Selectivity Prediction

Fukui functions are used in computational chemistry to describe local reactivity in a molecule. researchgate.netbas.bg They indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the frontier molecular orbitals (HOMO and LUMO), Fukui functions can predict the most likely sites for chemical reactions. researchgate.netbas.bg

For 6-methoxy-N-methylpyridin-3-amine, a Fukui function analysis would identify the specific atoms on the pyridine ring and the substituent groups that are most reactive. This would be invaluable for predicting the outcomes of various chemical reactions involving this compound.

Computational studies of reaction mechanisms involve mapping the energy landscape of a chemical reaction, from reactants to products. researchgate.netmdpi.comresearchgate.net This includes identifying intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. researchgate.netresearchgate.net